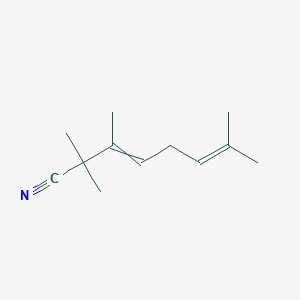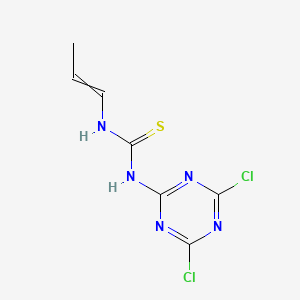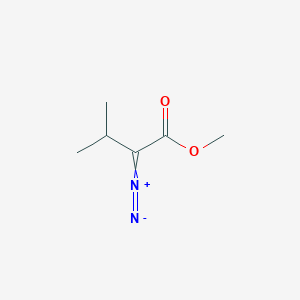![molecular formula C18H17NO4 B14509134 Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate CAS No. 63555-07-7](/img/structure/B14509134.png)
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester derivative that features a cyanophenoxy group, making it a compound of interest in various scientific fields, including organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate typically involves a chemoenzymatic route. One effective method includes the enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimal conditions for this reaction are acetonitrile as the solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm . Under these conditions, the maximum substrate conversion and enantiomeric purity of the product can reach 96.9% and >99%, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chemoenzymatic processes, scaled up to accommodate larger volumes. The use of biocatalysts like lipases helps in achieving high enantioselectivity and yield while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives depending on the substituents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved .
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate exerts its effects involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for lipases, which catalyze its transformation into various products. The pathways involved in these reactions include the formation of enzyme-substrate complexes and the subsequent catalytic steps leading to product formation .
Comparación Con Compuestos Similares
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[4-(benzyloxy)phenoxy]propanoate: This compound has a benzyloxy group instead of a cyanophenoxy group, which may result in different reactivity and applications.
Ethyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate:
Propiedades
Número CAS |
63555-07-7 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C18H17NO4/c1-3-21-18(20)13(2)22-15-8-10-17(11-9-15)23-16-6-4-14(12-19)5-7-16/h4-11,13H,3H2,1-2H3 |
Clave InChI |
IIQPPSBEININCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)


![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)





